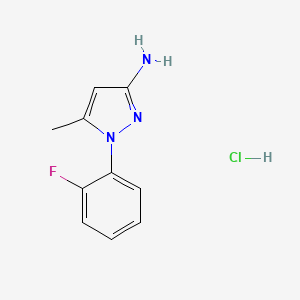

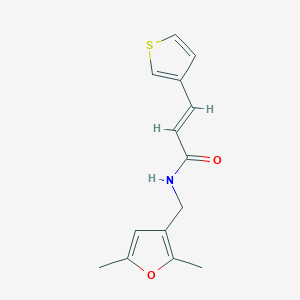

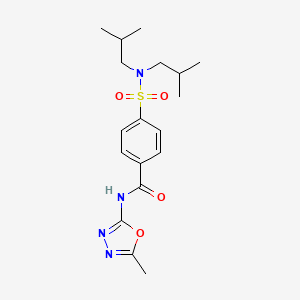

![molecular formula C27H30N2O4 B2520651 1-(3-(Allyloxy)phenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879946-82-4](/img/structure/B2520651.png)

1-(3-(Allyloxy)phenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(3-(Allyloxy)phenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a heterocyclic compound that appears to be a derivative of the chromeno[2,3-c]pyrrole scaffold. This class of compounds is known for its potential biological activities and has been the subject of various synthetic efforts .

Synthesis Analysis

The synthesis of related chromeno[2,3-c]pyrrole derivatives typically involves multicomponent reactions, as described in the literature. For instance, a series of fused pyrrole derivatives have been synthesized by refluxing mixtures of enamines and arylglyoxals in acetonitrile, followed by annulation and allylic hydroxylation . Another method involves heating methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes to yield dihydrochromeno[2,3-c]pyrrol-3,9-diones . These methods provide a range of derivatives and highlight the versatility of the synthetic routes available for this class of compounds.

Molecular Structure Analysis

The molecular structure of chromeno[2,3-c]pyrrole derivatives is confirmed using various spectroscopic techniques, including 1D and 2D NMR (1H NMR, 13C NMR, HSQC, HMBC) and high-resolution mass spectrometry (ESI – HRMS) . These techniques are crucial for establishing the structure of the synthesized compounds and ensuring the correct substitution patterns on the heterocyclic core.

Chemical Reactions Analysis

The reactivity of related compounds, such as 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, with various phosphorus reagents has been studied, leading to the synthesis of novel phosphonochromones, phosphonopyrones, and oxathiaphosphinines . These reactions demonstrate the potential for functional group transformations and the introduction of phosphorus-containing moieties into the chromeno[2,3-c]pyrrole framework.

Physical and Chemical Properties Analysis

The solubility of pyrrole-2,5-dione derivatives in various solvents has been determined, showing that solubility increases with temperature and varies significantly across different solvents . This information is essential for understanding the compound's behavior in different environments and can inform decisions regarding its use in biological assays or material applications.

科学的研究の応用

Photoluminescent Materials

Research into photoluminescent conjugated polymers incorporating structures related to the queried compound has shown promising results. These materials exhibit strong photoluminescence and high photochemical stability, making them suitable for electronic applications. The synthesis involves palladium-catalyzed coupling reactions to produce polymers that are soluble and processable into thin films, demonstrating their potential for use in optoelectronic devices (Beyerlein & Tieke, 2000).

Organic Electronics

The structural unit of interest has been utilized in the synthesis of highly luminescent polymers. These materials, containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione chromophore, exhibit unique optical and electrochemical properties. Their high solubility and strong fluorescence, coupled with significant Stokes shift and quantum yield, highlight their applicability in the development of organic electronic devices such as light-emitting diodes and field-effect transistors (Zhang & Tieke, 2008).

Polymer Chemistry

In polymer chemistry, the synthesis and structural analysis of derivatives end-capped with electron-donating moieties have been reported. These compounds exhibit enhanced stability and performance in electronic devices, attributed to their optimized molecular stacking and interaction with polymeric gate dielectrics. This research underscores the importance of molecular design in creating materials for stable and high-performance electronic applications (Kumar et al., 2018).

Sensor Applications

Compounds with structures similar to the one have been studied for their ability to act as ionophores, indicating potential applications in sensor technologies. The ability to form complexes with metal cations could be exploited in the development of selective sensors for detecting specific ions in environmental or biological samples (Cordaro et al., 2011).

特性

IUPAC Name |

2-[3-(dimethylamino)propyl]-6,7-dimethyl-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O4/c1-6-13-32-20-10-7-9-19(16-20)24-23-25(30)21-14-17(2)18(3)15-22(21)33-26(23)27(31)29(24)12-8-11-28(4)5/h6-7,9-10,14-16,24H,1,8,11-13H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOHZPZNNSTWMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=CC=C4)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

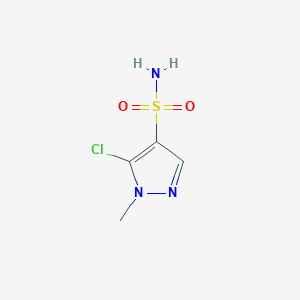

![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide](/img/structure/B2520568.png)

![N-(6-methoxypyridin-3-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2520572.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(methoxycarbonyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2520573.png)

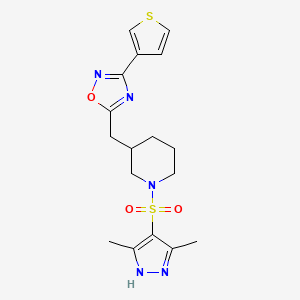

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2520575.png)

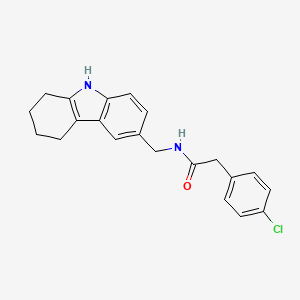

![Tert-Butyl (((Meso-1R,5S,6S)-3-Benzyl-3-Azabicyclo[3.1.0]Hexan-6-Yl)Methyl)Carbamate](/img/structure/B2520588.png)